

PARAPLAST PLUS®: A Technical Guide to an Advanced Histology Wax

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Compound of Interest

Compound Name: PARAPLAST PLUS

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features of **PARAPLAST PLUS®**, a premium histology wax designed to deliver high-quality tissue sections with exceptional clarity and consistency. This document provides a comprehensive overview of its composition, physical properties, and the advantages it offers for a range of research, diagnostic, and drug development applications. Detailed experimental protocols for tissue processing, embedding, and sectioning are provided to ensure optimal results.

Core Features and Composition

PARAPLAST PLUS® is a refined blend of highly purified paraffin, plastic polymers of regulated molecular weights, and a key additive: a small percentage of Dimethyl Sulfoxide (DMSO).^{[1][2][3][4][5]} This unique formulation is engineered to provide superior tissue infiltration, enhanced elasticity, and excellent ribbon continuity during sectioning.^{[1][5]}

The inclusion of approximately 0.8% to 1% DMSO is a defining feature of **PARAPLAST PLUS®**.^{[3][6][7]} DMSO acts as a penetration enhancer, facilitating the rapid and thorough infiltration of the wax into tissues.^{[1][4][8]} This is particularly advantageous for large or dense tissue samples, as well as those that are typically difficult to process.^{[1][5][8]} The accelerated infiltration can reduce overall processing time by as much as one-third compared to standard paraffin waxes.^{[4][6]}

The plastic polymers incorporated into the paraffin base impart increased tensile strength and elasticity to the wax.^{[1][2][5]} This results in minimal tissue compression and wrinkle-free sections, even at thicknesses as fine as 2 to 4 micrometers (μm).^{[1][9]} The enhanced pliability also aids in the sectioning of hard or brittle tissues.^[4]

Quantitative Data Summary

For ease of comparison, the key quantitative properties of **PARAPLAST PLUS®** are summarized in the table below.

Property	Value	Source(s)
Melting Point	56-57 °C (133-135 °F)	^{[1][2][4][10][11]}
DMSO Concentration	~0.8% - 1.0%	^{[1][3][6][7]}
Recommended Section Thickness	2 - 4 μm	^{[1][9]}
Infiltration Time Reduction	Up to one-third	^{[4][6]}

Experimental Protocols

The following protocols provide a detailed methodology for tissue processing, embedding, and sectioning using **PARAPLAST PLUS®**. These are general guidelines and may require optimization based on tissue type and specific experimental requirements.

Tissue Processing

The goal of tissue processing is to dehydrate the tissue and clear it of the dehydrating agent, making it receptive to infiltration by the molten paraffin wax.

Methodology:

- **Fixation:** Tissues should be adequately fixed in a suitable fixative (e.g., 10% neutral buffered formalin) prior to processing.
- **Dehydration:** This process removes water from the tissue. It is typically carried out by passing the tissue through a graded series of ethanol solutions.

- 70% Ethanol: 1-2 hours
- 80% Ethanol: 1 hour
- 95% Ethanol: 1 hour
- 100% Ethanol: Three changes, 1.5 hours each
- Clearing: The dehydrating agent (ethanol) is replaced by a clearing agent that is miscible with both ethanol and paraffin wax. Xylene is a commonly used clearing agent.
 - Xylene: Three changes, 1.5 hours each
- Infiltration: The cleared tissue is infiltrated with molten **PARAPLAST PLUS®**. Due to the presence of DMSO, infiltration times may be reduced compared to standard paraffin.
 - Molten **PARAPLAST PLUS®** (at 58-60°C): Two changes, 2 hours each. For dense or large tissues, a third change may be beneficial.

Tissue Embedding

Embedding creates a solid block of paraffin with the tissue correctly oriented for sectioning.

Methodology:

- Prepare Embedding Molds: Select an appropriately sized embedding mold and fill it partially with molten **PARAPLAST PLUS®**.
- Orient Tissue: Using warmed forceps, carefully transfer the infiltrated tissue from the processing cassette into the embedding mold. Orient the tissue in the desired plane for sectioning.
- Solidify: Place the mold on a cold plate to partially solidify the wax and fix the tissue in place.
- Top Up and Cool: Fill the remainder of the mold with molten **PARAPLAST PLUS®** and place the labeled tissue cassette on top. Allow the block to cool completely on the cold plate until solid.

Microtomy (Sectioning)

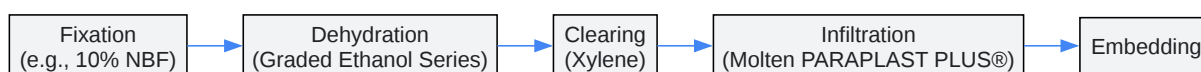
This stage involves cutting thin sections from the paraffin block using a microtome.

Methodology:

- **Trimming:** Trim the paraffin block to expose the tissue surface. Perform coarse trimming initially, followed by fine trimming to create a smooth surface.
- **Sectioning:** Set the microtome to the desired section thickness (typically 4-5 μm). Cut a continuous ribbon of sections.
- **Floating:** Carefully transfer the ribbon of sections to a warm water bath (40-45°C) to flatten and remove any wrinkles.
- **Mounting:** Mount the flattened sections onto clean, labeled glass slides.
- **Drying:** Place the slides in an oven at a temperature slightly below the melting point of the wax (e.g., 50°C) to dry completely and adhere the sections to the slide.

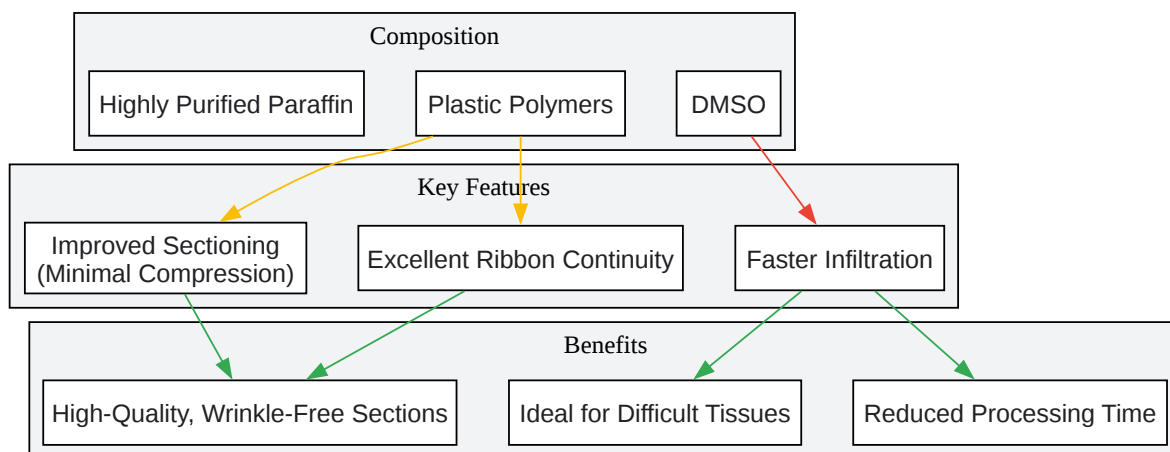
Visualizing the Workflow

The following diagrams illustrate the key workflows in utilizing **PARAPLAST PLUS®**.



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Caption: Standard workflow for tissue processing and embedding.



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